![molecular formula C6H15NO7P2 B14283502 ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) CAS No. 126104-92-5](/img/structure/B14283502.png)
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): is a complex organic compound that features a unique structure combining an oxolane ring, an amino group, and bis(phosphonic acid) moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) typically involves multiple steps, starting with the preparation of the oxolane ring, followed by the introduction of the amino group and the bis(phosphonic acid) moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino-phosphonic acid compounds.
Aplicaciones Científicas De Investigación
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal bone metabolism.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonic acid groups can also chelate metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bis(phosphonic acid) derivatives and amino-phosphonic acids, such as:
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
- Aminotris(methylenephosphonic acid)
Uniqueness
What sets ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) apart is its unique combination of an oxolane ring with amino and bis(phosphonic acid) groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
126104-92-5 |
|---|---|
Fórmula molecular |
C6H15NO7P2 |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
[(oxolan-2-ylmethylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO7P2/c8-15(9,10)6(16(11,12)13)7-4-5-2-1-3-14-5/h5-7H,1-4H2,(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
VGQJHYWSFMLJCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



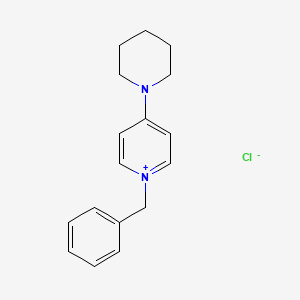
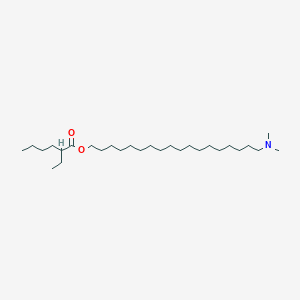
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)

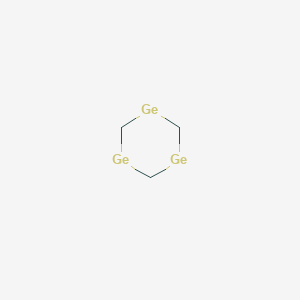
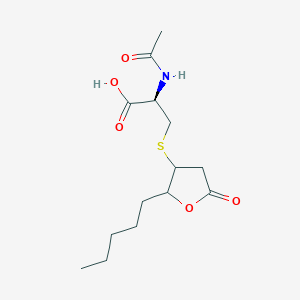
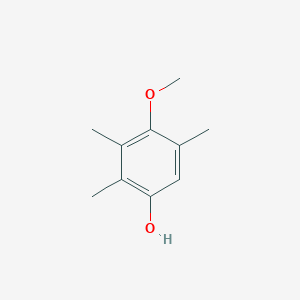

![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
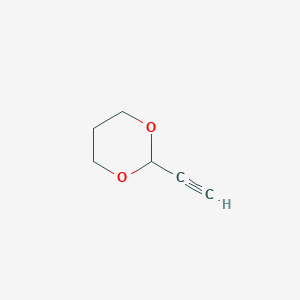
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

